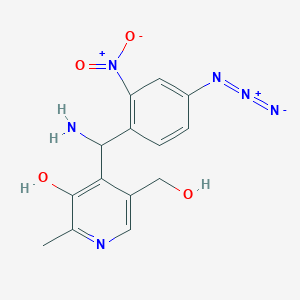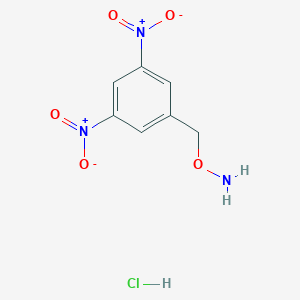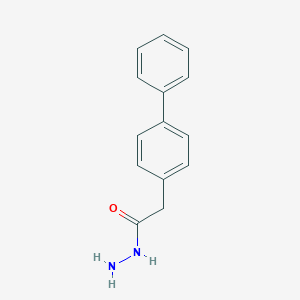
2-(4-Phenylphenyl)acetohydrazide
描述
2-(4-Phenylphenyl)acetohydrazide is an organic compound with the molecular formula C14H14N2O. It is known for its role as an inhibitor of plasma amine oxidase, an enzyme involved in various physiological and pathological processes
准备方法
2-(4-Phenylphenyl)acetohydrazide can be synthesized through several methods. One common approach involves the reaction of 4-biphenylacetic acid with hydrazine hydrate under controlled conditions . The reaction typically occurs in an organic solvent such as ethanol or acetic acid, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-(4-Phenylphenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(4-Phenylphenyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Its potential as a therapeutic agent is explored due to its enzyme inhibition properties.
Industry: It is used in the production of pharmaceuticals and other specialty chemicals.
作用机制
The mechanism of action of 2-(4-Phenylphenyl)acetohydrazide involves its interaction with plasma amine oxidase. The compound binds to the enzyme’s active site, inhibiting its activity. This inhibition prevents the oxidative deamination of primary amines, which is a crucial step in various metabolic pathways . The molecular targets include the enzyme’s active site residues, and the pathways involved are related to amine metabolism and inflammatory responses.
相似化合物的比较
2-(4-Phenylphenyl)acetohydrazide can be compared with other similar compounds such as:
2-amino-N-(3-phenylbenzyl)acetamide: Another inhibitor of plasma amine oxidase with a different structural framework.
4-biphenylacetic acid hydrazide: A structurally similar compound with comparable inhibitory properties. The uniqueness of this compound lies in its specific binding affinity and inhibitory potency, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-(4-phenylphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-16-14(17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJQOUEHHYKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397510 | |
| Record name | 2-(4-phenylphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139277-58-0 | |
| Record name | 2-(4-phenylphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Phenylphenyl)acetohydrazide interact with PAO and what are the downstream effects of this interaction?
A1: this compound acts as a covalent inhibitor of PAO. [] This means that it forms a strong, irreversible bond with the enzyme, effectively blocking its catalytic activity. While the exact mechanism is not detailed in the provided abstract, covalent inhibitors often target active site residues crucial for enzyme function.
Q2: What analytical methods were employed to study the inhibitory activity of this compound on PAO?
A2: The researchers utilized a high-performance liquid chromatography (HPLC) assay with UV detection to evaluate the inhibitory activity of this compound against PAO. [] This method involved monitoring the formation of 6-(5-phenyl-2H-tetrazol-2-yl)hexanal from its corresponding amine substrate. The researchers demonstrated that using crude bovine plasma as the enzyme source, instead of purified PAO, yielded comparable results. This simplified assay allows for efficient screening and characterization of potential PAO inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
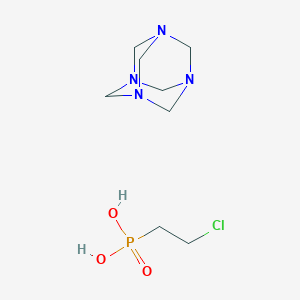
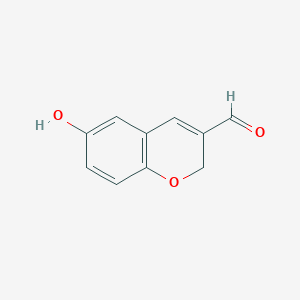
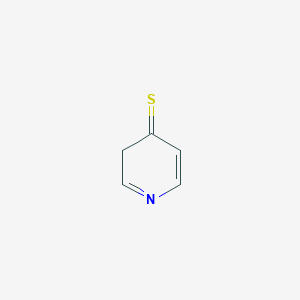

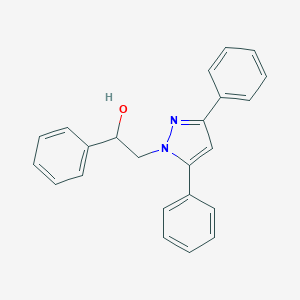
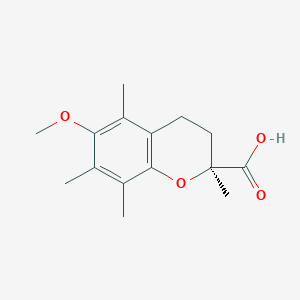

![acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B145100.png)

